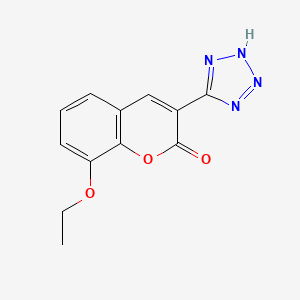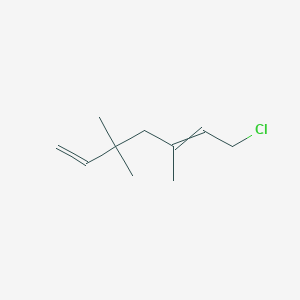
7-Chloro-3,3,5-trimethylhepta-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3,3,5-trimethylhepta-1,5-diene is an organic compound characterized by its unique structure, which includes a chlorine atom and multiple methyl groups attached to a hepta-diene backbone. This compound falls under the category of alkenes, specifically dienes, due to the presence of two double bonds in its structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,3,5-trimethylhepta-1,5-diene typically involves the chlorination of 3,3,5-trimethylhepta-1,5-diene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3,3,5-trimethylhepta-1,5-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of double bonds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HCl, HBr): Participate in addition reactions to form halogenated products.
Oxidizing Agents (e.g., KMnO4, O3): Used for oxidation of double bonds.
Major Products Formed
Halogenated Alkenes: Formed through electrophilic addition of halogens.
Alcohols and Ketones: Result from oxidation reactions.
Aplicaciones Científicas De Investigación
7-Chloro-3,3,5-trimethylhepta-1,5-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Chloro-3,3,5-trimethylhepta-1,5-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that can further react with other molecules. The presence of the chlorine atom and double bonds allows for diverse chemical reactivity, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3,3,5-Trimethyl-1,5-heptadiene: Similar structure but lacks the chlorine atom.
1,3-Butadiene: A simpler diene with two double bonds but no chlorine or methyl groups.
Uniqueness
7-Chloro-3,3,5-trimethylhepta-1,5-diene is unique due to the presence of both a chlorine atom and multiple methyl groups, which confer distinct chemical properties and reactivity compared to other dienes .
Propiedades
Número CAS |
78076-27-4 |
|---|---|
Fórmula molecular |
C10H17Cl |
Peso molecular |
172.69 g/mol |
Nombre IUPAC |
7-chloro-3,3,5-trimethylhepta-1,5-diene |
InChI |
InChI=1S/C10H17Cl/c1-5-10(3,4)8-9(2)6-7-11/h5-6H,1,7-8H2,2-4H3 |
Clave InChI |
KFAMRERRTWCPBL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCl)CC(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
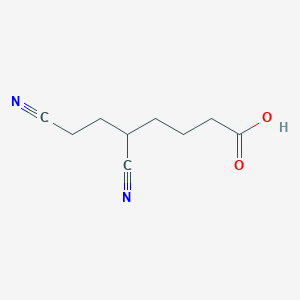
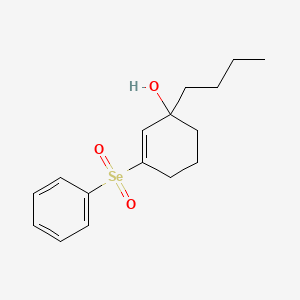
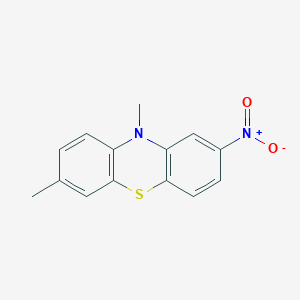
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
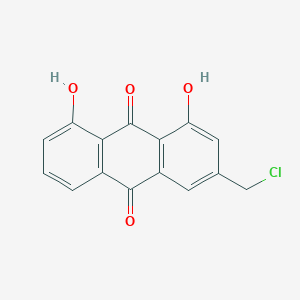
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
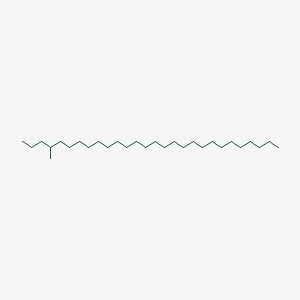
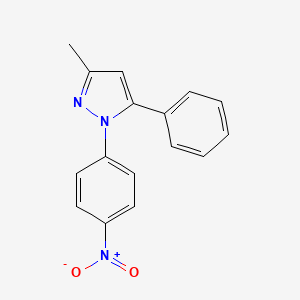

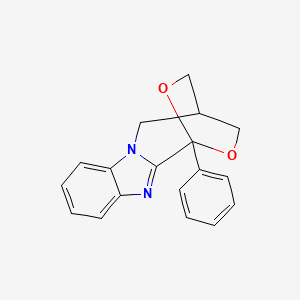
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
